molecular formula C20H22ClN3O5 B2402592 2-chloro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-4-nitrobenzamide CAS No. 942010-65-3

2-chloro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-4-nitrobenzamide

Cat. No.: B2402592
CAS No.: 942010-65-3
M. Wt: 419.86
InChI Key: VJHZSHUPYXUAIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-4-nitrobenzamide (CAS 942010-65-3) is a complex synthetic organic compound with a molecular weight of 419.86 g/mol and the molecular formula C20H22ClN3O5 . It is characterized by a unique structure incorporating several pharmacologically significant moieties: a chloro group, a methoxyphenyl group, a morpholinoethyl group, and a nitrobenzamide group . This combination is of high interest in medicinal chemistry and pharmacology research. The compound has shown potential in various biological investigations. Studies on structurally similar nitrobenzamide derivatives have indicated promising antidiabetic properties, such as inhibiting key enzymes like α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism . Furthermore, compounds in this class have demonstrated antimicrobial activity against various bacterial strains, with structural modifications like the chloro and morpholino groups linked to a broad spectrum of action . The proposed mechanism of action for this compound involves interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby inhibiting their activity . For instance, in cancer cell models, similar compounds may inhibit key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis . The presence of the chloro group is known to enhance lipophilicity, potentially facilitating better cellular penetration and increasing bioavailability for biological assays . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers are responsible for handling this material in accordance with all applicable laboratory and safety regulations.

Properties

IUPAC Name

2-chloro-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O5/c1-28-16-4-2-3-14(11-16)19(23-7-9-29-10-8-23)13-22-20(25)17-6-5-15(24(26)27)12-18(17)21/h2-6,11-12,19H,7-10,13H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHZSHUPYXUAIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-4-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-chloro-4-nitrobenzoic acid with 2-(3-methoxyphenyl)-2-morpholinoethanamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction .

Chemical Reactions Analysis

2-chloro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-4-nitrobenzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby inhibiting their activity. For example, in cancer cells, it may inhibit key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

2-chloro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-4-nitrobenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

2-chloro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-4-nitrobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related case studies.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • Chloro Group : Enhances lipophilicity and biological activity.
  • Morpholino Ethyl Group : Contributes to the compound's interaction with biological targets.
  • Nitro Group : Often associated with biological activity, particularly in antimicrobial and anticancer agents.

Antidiabetic Potential

Recent studies have indicated that derivatives of 4-nitrobenzamide exhibit significant antidiabetic properties. For instance, compounds structurally similar to this compound have shown promising results in inhibiting enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. The presence of electron-donating and electron-withdrawing groups on the phenyl ring enhances their inhibitory activity against these enzymes .

Antimicrobial Activity

Compounds in the nitrobenzamide class have also demonstrated antimicrobial properties. The structural modifications, including the introduction of the chloro and morpholino groups, have been linked to increased activity against various bacterial strains. For example, similar compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating a broad spectrum of antimicrobial action .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Binding to active sites of target enzymes (e.g., α-glucosidase) through hydrogen bonding and hydrophobic interactions.
  • Cellular Uptake : Enhanced lipophilicity due to chloro substitution may facilitate cellular penetration, increasing bioavailability.

Study 1: Antidiabetic Activity

In a study evaluating various nitrobenzamide derivatives, this compound was synthesized and tested for its ability to inhibit α-glucosidase. The compound exhibited an IC50 value indicating potent inhibition compared to standard drugs .

Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of related compounds found that those with similar structural features effectively inhibited the growth of both gram-positive and gram-negative bacteria. The study concluded that modifications in the benzamide structure significantly influenced antimicrobial efficacy .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityIC50 Value (μM)Reference
This compoundAntidiabetic10.75 ± 0.52
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamideAntidiabeticVaries
2-bromo-3-((pyridin-3-ylmethyl)amino)-1,4-naphthoquinoneAntimicrobialNot specified

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-chloro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-4-nitrobenzamide?

  • Methodological Answer : The compound can be synthesized via a multi-step procedure. A common approach involves:

Amide Coupling : React 2-chloro-4-nitrobenzoic acid with 2-(3-methoxyphenyl)-2-morpholinoethylamine using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) in anhydrous dichloromethane at 0–5°C .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.

  • Critical Parameters : Maintain low temperatures to minimize side reactions (e.g., epimerization). Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the presence of morpholinoethyl (δ 2.4–3.8 ppm for morpholine protons), methoxyphenyl (δ 3.8 ppm for OCH3), and nitrobenzamide (δ 8.2–8.6 ppm for aromatic protons) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NO2 asymmetric stretch at ~1520 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS [M+H]+ at m/z 446.1) .

Q. How does solvent polarity affect the compound’s fluorescence properties?

  • Methodological Answer :

  • Experimental Design : Dissolve the compound in solvents of varying polarity (e.g., hexane, ethanol, DMSO) and measure fluorescence intensity at λex 340 nm/λem 380 nm.
  • Key Findings : Polar aprotic solvents (e.g., DMSO) enhance fluorescence due to reduced quenching effects. Optimal intensity is observed at 25°C and pH 5.0 (acetate buffer) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :

Analog Synthesis : Modify substituents (e.g., replace morpholino with piperazine, vary nitro group position) .

Bioassays : Test analogs for enzyme inhibition (e.g., kinase assays) or cytotoxicity (e.g., MTT assay on cancer cell lines).

Data Analysis : Correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with IC50 values.

  • Example : Nitro group at the 4-position enhances electron-withdrawing effects, improving target binding affinity .

Q. What experimental strategies resolve contradictions in reported IC50 values across studies?

  • Methodological Answer :

  • Assay Standardization : Use uniform conditions (e.g., 10% FBS in DMEM, 48-hour incubation).
  • Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .
  • Common Pitfalls : Variations in cell line passage number or compound purity (>95% required) significantly impact results.

Q. How can computational methods predict the compound’s mechanism of action?

  • Methodological Answer :

Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR). The morpholinoethyl group may occupy hydrophobic pockets, while the nitrobenzamide hydrogen-bonds with catalytic lysine residues .

MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability.

  • Validation : Cross-reference with crystallographic data from SHELX-refined structures (e.g., PDB ID 3POZ) .

Key Recommendations for Researchers

  • Reproducibility : Always report solvent grade, cell line authentication, and compound purity.
  • Advanced Techniques : Combine crystallography (SHELX ) with in silico modeling to validate binding modes.
  • Contradiction Resolution : Use tiered assays (e.g., biochemical → cellular → in vivo) to confirm activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.